molecular formula C12H11BrN4O B5559180 N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5559180
M. Wt: 307.15 g/mol
InChI Key: HBWCUXSUCCPVSF-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBMP is a hydrazide derivative that has been synthesized through various methods and has been found to possess significant biological activity.

Scientific Research Applications

Molecular Structure and Spectroscopy

N'-(2-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been studied for its molecular structure, spectroscopy, and potential applications in various fields of research. These compounds are synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and ESI-MS, to understand their molecular structure and properties. Theoretical calculations, such as DFT/B3LYP, are employed to optimize the molecular structure in different phases, providing insights into their reactivity and stability. These studies lay the groundwork for further application-specific research, demonstrating the compound's potential as a scaffold for developing new materials or pharmaceuticals (Karrouchi et al., 2021).

Antimicrobial Activity

The antimicrobial activity of derivatives of this compound has been explored, with some compounds showing significant activity against various bacterial and fungal species. The synthesis of novel compounds and their evaluation against a range of microorganisms indicate the potential of these molecules as leads for the development of new antimicrobial agents. This research underscores the importance of structural modifications to enhance the biological activity of such compounds (Abdel‐Aziz et al., 2009).

Antiproliferative Agents

This compound derivatives have been assessed for their antiproliferative effects against various human tumor cell lines. The studies involve the synthesis of Cu(II) complexes with the compound acting as a ligand, demonstrating significant cytotoxic activities, particularly against ovarian and colorectal carcinoma cells. These findings highlight the compound's potential as a basis for developing new antiproliferative agents for cancer therapy (Sutradhar et al., 2017).

Molecular Docking and Antidiabetic Potential

Molecular docking studies involving this compound and related compounds have been conducted to evaluate their potential as antidiabetic agents. These studies suggest that such compounds could inhibit enzymes involved in diabetes, indicating their potential utility in designing new antidiabetic drugs. The research provides a foundation for further in vitro and in vivo studies to explore the therapeutic potential of these compounds (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWCUXSUCCPVSF-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.